molecular formula C6H2BrCl2N3 B032496 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine CAS No. 114040-06-1

3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine

Cat. No.: B032496
CAS No.: 114040-06-1
M. Wt: 266.91 g/mol
InChI Key: CJIKMWXLGRVJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C6H2BrCl2N3. It is a derivative of pyrazolo[1,5-a]pyrimidine, characterized by the presence of bromine and chlorine atoms at specific positions on the ring structure.

Scientific Research Applications

3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine has several scientific research applications:

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine is primarily used in the synthesis of inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2) . MAPKAPK2 plays a crucial role in cellular responses to stress and inflammation .

Mode of Action

As an intermediate in the synthesis of mapkapk2 inhibitors, it likely interacts with this kinase to inhibit its activity . This inhibition could alter the phosphorylation state of various proteins, affecting their function and ultimately leading to anti-inflammatory effects .

Biochemical Pathways

The compound is involved in the MAPK signaling pathway, which regulates a variety of cellular activities including gene expression, mitosis, differentiation, and cell survival/apoptosis . By inhibiting MAPKAPK2, the compound could affect these processes, potentially leading to anti-inflammatory effects .

Result of Action

The inhibition of MAPKAPK2 by this compound could lead to a decrease in the phosphorylation of various proteins, potentially resulting in anti-inflammatory effects . The specific molecular and cellular effects would depend on the context of the cells and tissues in which the compound is active .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, factors such as pH and temperature could affect the compound’s stability and activity. Additionally, the presence of other molecules could impact its efficacy, either through direct interactions or by affecting the same pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine typically involves the reaction of pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione with phosphorus oxychloride (POCl3) and N,N-dimethylaniline. The reaction mixture is refluxed for several hours, followed by neutralization and extraction to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance the compound’s potential as a versatile building block in synthetic chemistry and its effectiveness in various applications compared to its analogs .

Properties

IUPAC Name

3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2N3/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIKMWXLGRVJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)Br)N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563620
Record name 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114040-06-1
Record name 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5.3 g of 5,7-dichloropyrazolo(1,5-a)pyrimidine in 70 ml of chloroform was added portionwise 6 g of N-bromosuccinimide while keeping the temperature below 40° C. The resulting solution was refluxed for 30 minutes and was then stirred at room temperature for 12 hours. The suspension was then filtered. The filtrate was washed with 50 ml of cold 10% sodium hydroxide aqueous solution twice and was then dried over MgSO4. The chloroform solution was then concentrated under reduced pressure to give 7.47 g of the desired product, m.p. 73°-75° C.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.